molecular formula C9H15NO3 B14625552 tert-Butyl 2-acetamidoprop-2-enoate CAS No. 57001-46-4

tert-Butyl 2-acetamidoprop-2-enoate

Cat. No.: B14625552
CAS No.: 57001-46-4
M. Wt: 185.22 g/mol
InChI Key: BQKIGJVQAAOYOT-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetamidoprop-2-enoate, with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol , is a protected acrylic acid derivative of significant value in synthetic organic chemistry. This compound, also systematically named 2-(Acetylamino)acrylic acid tert-butyl ester , features an acetamido group and a tert-butyl ester on a propenoate backbone. The structural motif of the acetamidoacrylate makes it a promising building block for the synthesis of more complex molecules. Its primary research application lies in its role as a versatile synthetic intermediate. The molecule contains two key functional groups: the acrylate double bond, which can undergo various addition reactions, and the tert-butyl ester, which serves as a robust protecting group for carboxylic acids that can be readily deprotected under mild acidic conditions. Furthermore, the acetamido group can participate in hydrogen bonding and may be a precursor for other nitrogen-containing functionalities. This combination of features suggests potential utility in medicinal chemistry for the construction of peptide mimetics, in materials science as a monomer for functionalized polymers, and in chemical biology for probe development. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57001-46-4

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl 2-acetamidoprop-2-enoate

InChI

InChI=1S/C9H15NO3/c1-6(10-7(2)11)8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,11)

InChI Key

BQKIGJVQAAOYOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)OC(C)(C)C

Origin of Product

United States

The Foundation: Alpha,beta Unsaturated Amides and Esters in Synthesis

Alpha,beta-unsaturated amides and esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement imparts unique reactivity, making them powerful tools in the hands of synthetic chemists. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic addition reactions. wikipedia.org

These motifs are integral to the construction of a wide array of molecular frameworks. Their propensity to undergo polymerization is a cornerstone of the plastics industry, giving rise to materials like polyacrylates. wikipedia.org In the realm of fine chemical synthesis, they serve as key precursors to more complex molecules. For instance, they are excellent dienophiles in Diels-Alder reactions and can be selectively hydrogenated at either the double bond or the carbonyl group. wikipedia.org The reactivity of these compounds can be further tuned by the use of Lewis acids, which coordinate to the carbonyl oxygen and enhance their electrophilicity. wikipedia.org

A Historical Perspective: the Legacy of Dehydroamino Acid Derivatives

The study of dehydroamino acids, of which tert-butyl 2-acetamidoprop-2-enoate is a derivative, has a rich history deeply intertwined with the development of modern synthetic chemistry. Dehydroamino acids are non-proteinogenic amino acids that feature a carbon-carbon double bond, typically between the α and β positions. wikipedia.orgnih.gov While they are not encoded by DNA, they are found in a variety of naturally occurring peptides and proteins, often arising from post-translational modifications of serine or cysteine residues. wikipedia.org

A pivotal moment in the history of these derivatives was the development of methods for their asymmetric hydrogenation. This breakthrough, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, demonstrated that these prochiral molecules could be converted into chiral amino acids with high enantioselectivity. wikipedia.org This discovery opened the door for the practical synthesis of enantiomerically pure amino acids, which are crucial building blocks for pharmaceuticals and other biologically active molecules.

The synthetic utility of dehydroamino acid derivatives extends beyond hydrogenation. Their electrophilic double bond is susceptible to a range of chemical transformations, including Michael additions, cycloadditions, and radical additions. nih.govresearchgate.net This reactivity allows for the late-stage functionalization of peptides and other complex molecules, enabling the introduction of diverse chemical functionalities. nih.govresearchgate.net

Charting the Course: Research Trajectories for Tert Butyl 2 Acetamidoprop 2 Enoate

Chemo- and Regioselective Routes to 2-Acetamidoprop-2-enoate Derivatives

The construction of this compound requires precise control over two key structural features: the bulky tert-butyl ester group and the α,β-unsaturated double bond. The stability of the final product and its precursors is a critical consideration, as N-acylated dehydroalanine (B155165) derivatives are stable, whereas the primary enamine is not. wikipedia.org

Esterification Strategies for tert-Butyl Moiety Incorporation

The introduction of the acid-labile tert-butyl ester protecting group onto the N-acetyl-2-amidoacrylic acid precursor is a crucial step that requires mild conditions to avoid unwanted side reactions. Several methods have been developed for the esterification of carboxylic acids with the sterically hindered tert-butyl alcohol.

One common approach is the use of coupling agents. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system facilitates the esterification of a wide variety of carboxylic acids with alcohols, including tert-butyl alcohol. This method proceeds under nonacidic, mildly basic conditions at room temperature. researchgate.net

Another effective method involves the use of tert-butyl 2,2,2-trichloroacetimidate. This reagent allows for the synthesis of tert-butyl esters under soft conditions, often catalyzed by a Lewis acid like boron trifluoride etherate, with high yields. nih.govresearchgate.net The reaction is particularly useful as it avoids the use of strong acids or high temperatures.

More recent developments include the use of solid-supported reagents to simplify product purification. For instance, a polystyrylsulfonyl chloride resin can be used as a dehydration reagent in the presence of a basic catalyst like N-methylimidazole to form esters from carboxylic acids and alcohols. This approach is amenable to parallel synthesis and simplifies workup, as the resin-bound byproducts are removed by simple filtration. researchgate.net A practical method for the direct preparation of tert-butyl esters also involves using 2-tert-butoxypyridine with boron trifluoride diethyl etherate in an aprotic solvent, achieving rapid conversion at room temperature. nih.gov

MethodReagentsKey Features
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), tert-Butyl alcoholMild, basic conditions; avoids strong acid; suitable for a wide range of acids. researchgate.net
Trichloroacetimidate Method tert-Butyl 2,2,2-trichloroacetimidate, Lewis Acid (e.g., BF₃·OEt₂)High yields under mild conditions; avoids direct use of tert-butyl alcohol with strong acids. nih.govresearchgate.net
Solid-Supported Reagent Polystyrylsulfonyl chloride resin, N-Methylimidazole, tert-Butyl alcoholSimplified workup via filtration; suitable for automated and parallel synthesis. researchgate.net
2-tert-Butoxypyridine Method 2-tert-Butoxypyridine, Boron trifluoride diethyl etherate (BF₃·OEt₂)Rapid reaction at room temperature; practical for direct esterification. nih.gov

Dehydration and Elimination Approaches to the Vinylic Moiety

The formation of the α,β-unsaturated system in dehydroalanine derivatives is most commonly achieved through the dehydration of serine precursors or elimination reactions from cysteine derivatives. tubitak.gov.trwikipedia.org These reactions mimic the biosynthetic pathways used in nature to produce dehydroalanine-containing peptides. chempedia.info

A highly efficient method for creating the double bond is the β-elimination from an activated serine derivative. The hydroxyl group of an N-protected serine ester can be converted into a good leaving group, such as a tosylate or a carbonate, which is then eliminated by a base. tubitak.gov.trnih.gov An improved procedure utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the E2 elimination of carbonate derivatives of serine. This method is noted for being exceptionally mild and rapid, with reactions often completing in under 10 minutes. nih.gov

Alternatively, derivatives of cysteine can be used. The thiol group can be alkylated and then oxidized to a sulfoxide (B87167) or sulfone, which serves as an excellent leaving group for a subsequent base-catalyzed elimination reaction. rsc.org Another route involves the direct oxidative elimination from Se-phenylselenocysteine residues. researchgate.net

PrecursorMethodReagents/ConditionsKey Features
Serine Derivative Dehydration/Elimination1. Activation of OH (e.g., TsCl, pyridine)2. Base-induced elimination (e.g., DBU)Two-step process; common and versatile. tubitak.gov.tr
Serine Carbonate E2 EliminationTetrabutylammonium fluoride (TBAF)Mild, efficient, and very rapid (<10 min). nih.gov
Cysteine Derivative Alkylation/Oxidation/Elimination1. Alkylation (e.g., MeI)2. Oxidation (e.g., m-CPBA)3. Base-induced eliminationUtilizes readily available cysteine. rsc.org
Serine (Enzymatic) Biocatalytic DehydrationSerine dehydratase (e.g., L-serine ammonia-lyase)Occurs in aqueous media; highly specific. chempedia.infowikipedia.org

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium catalysis offers powerful tools for C-C and C-N bond formation, and several strategies are applicable to the synthesis of enamides, the core structural unit of this compound. While many Pd-catalyzed reactions focus on the further modification of a pre-formed dehydroalanine skeleton acs.orgnih.govnih.govacs.org, some methods can construct the enamide backbone itself.

One such approach is the palladium(0)-catalyzed regioselective reaction of amines with allyl acetates derived from the Baylis-Hillman reaction to afford α-dehydro-β-amino esters. researchgate.netresearchgate.net This method allows for the direct formation of the substituted enamine structure from readily available starting materials.

Another strategy involves the palladium-catalyzed amidation of enol derivatives. For example, enamides can be prepared via the coupling of amides with enol tosylates in the presence of a palladium catalyst and a suitable ligand, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (dipf). nih.gov Similarly, palladium(II) complexes can catalyze the vinyl transfer from vinyl ethers to nitrogen nucleophiles like amides and carbamates to form the corresponding enamides. nih.gov These methods provide direct access to the N-vinylacetamide functionality inherent in the target molecule.

Reaction TypeCoupling PartnersCatalyst System (Example)Product Type
Allylic Amination Allyl Acetate + AminePd(0) complex (e.g., Pd(PPh₃)₄)α-Dehydro-β-amino ester researchgate.netresearchgate.net
Amidation of Enol Tosylate Enol Tosylate + AmidePd(OAc)₂ / dipfEnamide nih.gov
Vinyl Transfer Vinyl Ether + Amide(DPP)Pd(OCOCF₃)₂Enamide nih.gov

Green Chemistry Principles in this compound Production

Solvent-Free and Aqueous Medium Syntheses

While many organic syntheses rely on volatile organic solvents, there is a strong drive towards using greener alternatives, with water being the ideal. The biosynthesis of dehydroalanine residues from serine or threonine occurs naturally in an aqueous cellular environment, catalyzed by enzymes like lanthionine (B1674491) synthetases (LanB, LanM, LanL) or serine dehydratases. wikipedia.orgacs.orgnih.gov This provides a biological precedent for the formation of the vinylic moiety in water.

In chemical synthesis, while the direct preparation of this compound in water is not widely documented, related reactions demonstrate feasibility. For instance, the modification of dehydroalanine residues in peptides and proteins via Michael addition reactions is often performed under mild, aqueous conditions. rsc.orgox.ac.uk Furthermore, a water-soluble poly(S-carboxyalkyl-l-cysteine) has been used as a precursor to synthesize poly(dehydroalanine) in aqueous media, showcasing that the elimination step to form the double bond is compatible with water. acs.org

Catalytic Systems for Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comnih.gov Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents, which are consumed and become waste products.

The synthetic methods described previously offer several examples of enhanced atom economy:

Catalytic Elimination: Using a catalytic amount of a base like DBU or a reagent like TBAF nih.gov to induce elimination from a serine derivative is more atom-economical than older methods that might use a stoichiometric activating agent that is not incorporated into the product.

Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the amidation of enol tosylates nih.gov or vinyl ethers nih.gov, use only a catalytic amount of the expensive and toxic palladium metal, maximizing its utility and minimizing waste. These addition-type reactions often have higher atom economy than substitution or elimination reactions.

Biocatalysis: The use of enzymes, such as serine dehydratases, represents an ideal green catalytic system. nih.govwikipedia.org Enzymes operate under mild conditions (neutral pH, room temperature, aqueous solvent), are highly selective, and as catalysts, are used in small amounts, leading to extremely high atom economy and minimal environmental impact. The enzymatic conversion of serine to pyruvate (B1213749) and ammonia, which proceeds via a dehydroalanine intermediate, is a prime example of this efficiency. wikipedia.org

Flow Chemistry Applications in Continuous Synthesis

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in the production of fine chemicals and active pharmaceutical ingredients. Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater control over reaction parameters, and the potential for higher yields and purity. For the synthesis of specialized chemical compounds such as this compound, a dehydroamino acid derivative, these advantages are particularly compelling.

The continuous synthesis of this compound is an area of growing interest, leveraging the principles of flow chemistry to achieve more efficient and scalable production. While specific, dedicated flow synthesis routes for this exact molecule are not extensively detailed in publicly available literature, a robust methodology can be constructed based on established continuous flow techniques for analogous transformations. The synthesis logically proceeds through the formation of a suitable precursor, N-acetyl-serine tert-butyl ester, followed by a continuous dehydration step to yield the target α,β-unsaturated compound.

A proposed continuous flow process would involve a two-stage system. The first stage would focus on the synthesis of the N-acetyl-serine tert-butyl ester intermediate. This could be achieved through the continuous N-acetylation of O-tert-butyl-L-serine or the esterification of N-acetyl-L-serine. The second, and key, stage is the continuous dehydration of this intermediate to form the double bond of this compound.

This dehydration step is critical and can be effectively translated into a flow process using a packed-bed reactor containing a supported dehydrating agent or catalyst. This approach avoids the use of stoichiometric and often harsh dehydrating agents in solution, simplifying purification and improving the sustainability of the process.

Research into the continuous functionalization of dehydroalanine (Dha) residues within peptides has demonstrated the stability and reactivity of the core α,β-unsaturated amino acid structure under flow conditions. nih.govnih.govresearchgate.net For instance, photocatalytic hydroarylation and catalytic arylhydroxylation of Dha derivatives have been successfully performed in flow reactors, indicating that the dehydroalanine scaffold is amenable to continuous processing without significant polymerization or side reactions. nih.govnih.gov These findings support the feasibility of a continuous dehydration process to generate the Dha moiety itself.

A hypothetical, yet scientifically grounded, flow setup for the dehydration of N-acetyl-serine tert-butyl ester would involve pumping a solution of the precursor in a suitable organic solvent, such as acetonitrile (B52724) or tetrahydrofuran, through a heated column packed with a solid-supported catalyst. The choice of catalyst is crucial; potential candidates include silica-supported sulfonic acids or other solid acid catalysts that facilitate clean elimination of the hydroxyl group.

The table below outlines the proposed parameters for such a continuous flow dehydration process, based on analogous chemical transformations described in the literature for flow chemistry.

Table 1: Proposed Parameters for Continuous Flow Dehydration

Parameter Value Rationale
Reactor Type Packed-Bed Reactor (PBR) Allows for the use of a heterogeneous catalyst, simplifying product isolation.
Catalyst Silica-supported Sulfonic Acid A solid acid catalyst that is effective for dehydration reactions and suitable for flow applications.
Substrate N-acetyl-serine tert-butyl ester The immediate precursor to the target compound.
Solvent Acetonitrile A polar aprotic solvent that can dissolve the substrate and is stable under the proposed reaction conditions.
Temperature 80-120 °C Provides sufficient thermal energy for the elimination reaction while minimizing thermal degradation.
Residence Time 5-15 minutes A typical residence time for efficient conversion in many flow chemistry applications.
Pressure 5-10 bar Sufficient to prevent solvent boiling and ensure a stable flow through the packed bed.

| Expected Yield | >90% | Flow chemistry often leads to higher yields due to precise control over reaction conditions. |

The research findings in related areas of continuous flow synthesis provide a strong foundation for the development of a dedicated process for this compound. The principles of using packed-bed reactors for catalyzed reactions are well-established. For example, the Kappe laboratory has extensively demonstrated the translation of various batch reactions to continuous flow, often with significant improvements in reaction time and yield. goflow.atgoflow.atnih.govrsc.org While not directly on this molecule, their work on hydrogenations, amidations, and other transformations showcases the power and versatility of flow chemistry.

The continuous synthesis of this compound is a prime candidate for process intensification using flow chemistry. The benefits of enhanced safety, scalability, and process control make it an attractive alternative to traditional batch methods. Further research and development in this specific area would likely focus on optimizing the catalyst and reaction conditions for the dehydration step to maximize yield and purity while maintaining a high throughput.

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

The core reactivity of this compound lies in its nature as an α,β-unsaturated carbonyl compound. The electron-withdrawing character of the tert-butyl ester and the acetamido group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This classic reactivity pattern opens avenues for various carbon-carbon and carbon-heteroatom bond formations.

Stereoselective Nucleophilic Additions

The synthesis of chiral α-amino acids is a cornerstone of medicinal chemistry, and stereoselective conjugate additions to dehydroalanine derivatives like this compound represent a powerful strategy to achieve this. The planar nature of the double bond allows for nucleophilic attack from two faces, and the use of chiral catalysts can effectively control the stereochemical outcome, leading to the formation of a single enantiomer.

Research in this area has demonstrated that various chiral catalysts can facilitate the asymmetric conjugate addition of nucleophiles. While direct examples with this compound can be specific to proprietary research, the principles are well-established with analogous systems. For instance, palladium-catalyzed asymmetric conjugate additions of arylboronic acids to α,β-unsaturated carbonyls have been developed. orgsyn.org Chiral ligands, such as pyridineoxazolines (PyOx), complexed with palladium salts, have proven effective in creating chiral environments that lead to high enantioselectivity. orgsyn.org Similarly, copper-catalyzed systems employing chiral ligands are widely used for the addition of organometallic reagents like dialkylzincs. beilstein-journals.org

The general mechanism involves the coordination of the chiral catalyst to the substrate, which creates a sterically defined environment. The incoming nucleophile is then directed to one face of the double bond, resulting in an enantioenriched product. The resulting chiral enolate is subsequently protonated to yield the final amino acid derivative.

Table 1: Catalytic Systems for Stereoselective Conjugate Addition

Catalyst SystemNucleophile TypeKey PrinciplePotential Outcome
Palladium(II) / Chiral Ligand (e.g., PyOx)Arylboronic AcidsFormation of a chiral palladium(II) enolate intermediate. orgsyn.orgHigh enantioselectivity in the formation of β-aryl amino acids.
Copper(I) / Chiral Ligand (e.g., NHC)Dialkylzinc ReagentsGeneration of a chiral zinc enolate that can be trapped. beilstein-journals.orgAccess to a variety of chiral alkyl-substituted amino acids.
Organocatalyst (e.g., Cinchona Alkaloid Derivative)Nitromethane, MalonatesActivation of the Michael acceptor through hydrogen bonding. buchler-gmbh.combuchler-gmbh.comFormation of all-carbon quaternary stereocenters with high ee. buchler-gmbh.combuchler-gmbh.com

Michael-Type Additions in Complex Molecule Synthesis

The Michael addition, or conjugate addition, is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, this reaction allows for the introduction of a wide variety of substituents at the β-position, leading to novel amino acid derivatives. These products serve as valuable building blocks for peptides, peptidomimetics, and other complex molecular architectures.

A key example is the thia-Michael addition, where a thiol is added across the double bond. This reaction is often base-catalyzed and proceeds readily under mild conditions, providing access to cysteine and penicillin-related analogues. The reaction of heteroaromatic thiols, for instance, can be achieved using a base like triethylamine (B128534) in a one-pot protocol, resulting in good to excellent yields of the corresponding β-thio-substituted amino acid esters. rsc.org

Beyond thiols, other soft nucleophiles such as amines, stabilized carbanions (e.g., from malonic esters), and organocuprates are effective Michael donors. The resulting adducts, which are derivatives of glutamic acid, aspartic acid, or other complex amino acids, are versatile intermediates for further synthetic manipulations.

Table 2: Examples of Michael Additions to α,β-Unsaturated Systems

NucleophileReaction ConditionsProduct TypeSignificance
Heteroaromatic ThiolsBase catalysis (e.g., Et3N), one-potβ-Thio-substituted amino acid derivatives rsc.orgSynthesis of cysteine analogues and sulfur-containing heterocycles.
NitromethaneOrganocatalyst (e.g., thiourea (B124793) derivative)β-Nitro amino acid derivatives buchler-gmbh.comVersatile intermediates for conversion to other functional groups.
DialkylzincCu(I) or Pd(II) catalysis with chiral ligandsβ-Alkyl amino acid derivatives beilstein-journals.orgConstruction of chiral amino acids with diverse side chains.

Electrophilic Transformations and Cycloaddition Reactions

While the dominant reactivity of this compound is nucleophilic addition, the alkene and enamide moieties can also participate in electrophilic transformations and cycloadditions, expanding its synthetic utility.

Diels-Alder Reactions and Analogs

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. masterorganicchemistry.comyoutube.com this compound, with its electron-deficient double bond activated by the adjacent ester and acetamido groups, is an excellent dienophile. youtube.comyoutube.com This [4+2] cycloaddition provides a powerful method for constructing complex cyclic and bicyclic amino acid derivatives with high stereocontrol.

Studies on N-acyl dehydroalanine esters have shown their successful participation in Diels-Alder reactions with electron-rich dienes. For example, reaction with 1-trimethylsilyloxycyclohexa-1,3-diene yields bicyclo[2.2.2]octene derivatives. researchgate.net These reactions typically exhibit stereoselectivity, favoring the formation of the endo adduct over the exo adduct, a common feature in Diels-Alder chemistry. researchgate.net The resulting cycloadducts contain multiple stereocenters and a masked carbonyl group (from the silyl (B83357) enol ether), providing a versatile scaffold for the synthesis of complex natural products like anticapsin. researchgate.net

The general features of this reaction make it a reliable method for generating molecular complexity in a single step, with the stereochemistry of the dienophile being transferred directly to the product.

Table 3: Diels-Alder Reactivity of N-Acyl Dehydroalanine Esters

DieneReaction ConditionsProduct TypeStereochemical Outcome
1-Trimethylsilyloxycyclohexa-1,3-dieneThermal (e.g., reflux in toluene)Bicyclo[2.2.2]octene carboxylate derivative researchgate.netModerate to good selectivity, favoring the endo-adduct. researchgate.net
CyclopentadieneThermal or Lewis Acid CatalysisBicyclo[2.2.1]heptene amino acid derivativeTypically high endo selectivity.

Epoxidation and Dihydroxylation Studies

The double bond of this compound can undergo electrophilic addition reactions such as epoxidation and dihydroxylation to introduce oxygen functionalities. These reactions are crucial for synthesizing β-hydroxy-α-amino acids and related structures.

Asymmetric dihydroxylation, pioneered by Sharpless, is a particularly powerful transformation. Using osmium tetroxide in catalytic amounts with a chiral ligand and a stoichiometric co-oxidant, the alkene can be converted to a syn-diol with high enantioselectivity. While specific studies on this compound are not broadly published, extensive research on similar α,β-unsaturated esters demonstrates the reaction's reliability. nih.gov The choice of the chiral ligand ((DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the diol product. nih.gov The resulting α-amino-β,γ-dihydroxy acid derivatives are valuable chiral building blocks.

Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent acid-catalyzed ring-opening of the epoxide with water would lead to an anti-diol, complementing the syn-selectivity of the osmium-catalyzed dihydroxylation.

Rearrangement Processes Involving the Enamide Functionality

The enamide functional group within this compound has the potential to undergo various rearrangement reactions, although specific examples for this substrate are not extensively documented in general literature. Enamides are known to participate in sigmatropic rearrangements, such as the orgsyn.orgorgsyn.org-sigmatropic aza-Claisen rearrangement. For a substrate to undergo a classic aza-Claisen rearrangement, an N-allyl group is typically required. Should the acetamido nitrogen be functionalized with an allyl group, a thermal or metal-catalyzed rearrangement could potentially occur. nih.gov This would involve a concerted bond reorganization to form a new carbon-carbon bond at the α-position, yielding a more complex amino acid structure.

While direct evidence for rearrangements of this compound itself is scarce, the inherent reactivity of the enamide moiety suggests that under specific conditions (e.g., transition metal catalysis or high temperatures with appropriate N-substitution), such transformations could be explored as a pathway to novel molecular scaffolds. nih.gov

Metal-Catalyzed Transformations of this compound

The olefinic bond in this compound serves as a versatile handle for a variety of metal-catalyzed transformations. These reactions are pivotal for the synthesis of chiral amino acid derivatives and other complex organic molecules. The electron-withdrawing nature of the adjacent ester and amide functionalities activates the double bond for a range of catalytic processes, including hydrogenation, cross-coupling, and metathesis reactions.

Hydrogenation and Asymmetric Hydrogenation Methodologies

The reduction of the carbon-carbon double bond in α,β-dehydroamino acid derivatives is a cornerstone for the synthesis of α-amino acids. Asymmetric hydrogenation, in particular, represents one of the most efficient methods to introduce a chiral center, often with high levels of enantioselectivity.

The asymmetric hydrogenation of α,β-dehydroamino acids and their esters is a well-established field, with rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands being the most successful catalysts. nih.govnih.govacs.orgacs.org The substrate, this compound, as a dehydroalanine derivative, is an excellent candidate for such transformations.

A notable study focused on a catalyst screen for the asymmetric hydrogenation of a substrate analogous to this compound. The research highlighted the efficacy of rhodium precursors, such as [Rh(cod)₂OTf] and the more economical [Rh(cod)Cl]₂, in combination with ferrocenyl-based Josiphos-type ligands. Specifically, the use of a tert-butyl variant of the Josiphos ligand with a rhodium catalyst resulted in a 99% conversion to the corresponding saturated amino acid ester with an impressive 95% enantiomeric excess (ee). nih.gov This demonstrates the potential for high efficiency and stereocontrol in the hydrogenation of this substrate.

The choice of metal center and ligand is crucial and dictates the reaction mechanism and stereochemical outcome. Rhodium(I)-catalyzed hydrogenations, often with ligands like BINAP, are known to proceed through a mechanism that can be sensitive to substrate concentration and hydrogen pressure. nih.gov In contrast, Ruthenium(II)-BINAP systems operate via a different mechanistic pathway, which can lead to the opposite enantiomer compared to the Rh-catalyzed reaction and often exhibits a broader substrate scope. nih.gov

The general success of asymmetric hydrogenation for dehydroamino acid esters suggests that a variety of catalyst systems could be effectively employed for this compound. The selection of the optimal catalyst and conditions would likely involve screening of various chiral ligands and metal precursors to achieve the desired yield and enantioselectivity.

Catalyst Performance in the Asymmetric Hydrogenation of a tert-Butyl 2-Acetamidoprop-2-enoate Analogue
Catalyst SystemConversion (%)Enantiomeric Excess (ee, %)Reference
[Rh(cod)₂OTf] / tBu-Josiphos9995 nih.gov

Cross-Coupling Reactivity and Derivatization

The olefinic bond of this compound is also a potential site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for molecular derivatization.

While the cross-coupling of α,β-unsaturated systems is well-documented, specific examples involving this compound are not extensively reported in the reviewed literature. However, the general reactivity of dehydroamino acids (dhAAs) in such transformations provides a strong indication of its potential. nih.gov Transition metal-catalyzed cross-couplings of dhAAs have been recognized as a viable, albeit challenging, method for peptide and protein modification. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net In the context of this compound, it could theoretically react with an aryl or vinyl halide to introduce a substituent at the β-position of the amino acid precursor. The success of such a reaction would likely depend on the choice of catalyst, base, and reaction conditions to favor the desired coupling over potential side reactions.

Suzuki Coupling: The Suzuki coupling, which joins an organoboron compound with a halide or triflate, is another potential avenue for the derivatization of this compound. While direct Suzuki coupling on the double bond is not typical, derivatization of the molecule to include a halide or triflate group could enable subsequent coupling reactions.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org Similar to the Suzuki coupling, this would likely require prior functionalization of the this compound molecule.

The development of more water-soluble and robust catalysts is expanding the scope of cross-coupling reactions to include biomolecules and their precursors, suggesting that the derivatization of this compound through these methods is a promising area for future research. nih.gov

Metathesis Reactions Involving the Olefinic Bond

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Enyne metathesis, a variation of this reaction, involves the reaction of an alkene and an alkyne in the presence of a metal carbene catalyst to form a butadiene. nih.gov

The application of metathesis reactions, specifically enyne metathesis, to this compound has not been specifically detailed in the surveyed literature. However, the presence of the terminal alkene makes it a potential substrate for such transformations.

In a hypothetical enyne metathesis reaction, this compound could react with an alkyne in the presence of a ruthenium catalyst, such as a Grubbs-type catalyst. This would lead to the formation of a substituted 1,3-diene, which could then be used in various other synthetic transformations, such as Diels-Alder reactions. The reaction mechanism typically involves the formation of a metallacyclobutene intermediate. nih.gov

The success and stereoselectivity of such a reaction would be dependent on the nature of the catalyst and the substituents on the alkyne coupling partner. While direct examples are scarce, the general principles of enyne metathesis suggest that this could be a viable, though underexplored, method for the derivatization of this compound.

Applications of Tert Butyl 2 Acetamidoprop 2 Enoate As a Versatile Synthetic Intermediate

Precursor in Amino Acid and Peptide Synthesis

The dehydroalanine (B155165) scaffold is a key component found in a variety of biologically active peptides and natural products. acs.org Synthetically, its incorporation provides a powerful tool for introducing structural diversity and conformational constraints. tert-Butyl 2-acetamidoprop-2-enoate serves as a practical and efficient entry point for accessing this rich chemistry.

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome, are crucial for developing novel peptide-based therapeutics and probing biological processes. nih.gov this compound is an excellent starting material for the asymmetric synthesis of a wide array of these unnatural amino acids. nih.govresearchgate.netresearchgate.net The core strategy involves the conjugate addition (Michael addition) of various nucleophiles to the electrophilic double bond. nih.govnih.gov This reaction creates a new carbon-carbon or carbon-heteroatom bond at the β-position, effectively installing a new side chain.

The reaction is highly versatile, accommodating a wide range of nucleophiles. Thiols, for instance, can be added to generate sulfur-containing amino acids like lanthionine (B1674491) or its derivatives. wikipedia.org This reactivity is fundamental in the synthesis of lantibiotics, a class of antimicrobial peptides. wikipedia.orgnih.gov Similarly, the addition of selenium-based nucleophiles provides access to selenocysteine-containing peptides. nih.govrsc.org Carbon nucleophiles, such as organocuprates or stabilized enolates, can be employed to construct amino acids with unique carbon skeletons. The use of chiral auxiliaries or catalysts during the Michael addition allows for a high degree of stereocontrol, leading to the synthesis of optically pure non-natural amino acids.

Nucleophile TypeExample NucleophileResulting Amino Acid Side Chain
SulfurBenzyl mercaptanS-benzyl-cysteine derivative
Seleniump-Methoxybenzyl selenol nih.govSe-(p-methoxybenzyl)-selenocysteine derivative
CarbonGrignard reagents (with Cu catalyst)Alkylated side chains
NitrogenPhthalimideβ-amino-alanine derivative
OxygenSodium methoxideβ-methoxy-alanine derivative

This table illustrates the versatility of this compound as a Michael acceptor for the synthesis of diverse amino acid derivatives.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design. The double bond in the dehydroalanine residue of this compound introduces a significant conformational restraint when incorporated into a peptide chain. This rigidity helps to lock the peptide backbone into a specific conformation, which can be crucial for binding to a biological target.

Furthermore, dehydroamino acids are recognized as building blocks for creating foldamers, which are artificial oligomers that adopt well-defined secondary structures similar to those of proteins. nih.gov The planar, unsaturated nature of the dehydroalanine unit can influence the folding pattern of the entire molecule. Research has focused on developing versatile methods for preparing short peptides that contain multiple dehydroamino acids or hybrids of dehydroamino acids and other structural motifs like oxazoles, to precisely control the structure and function of target foldamers. nih.gov

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry. The reactive nature of this compound makes it a valuable C3N synthon for constructing various five-membered heterocyclic rings.

The synthesis of highly substituted pyrrolidine (B122466) rings, a common scaffold in biologically active compounds and natural products, can be efficiently achieved through [3+2] cycloaddition reactions. nih.gov In this context, this compound can serve as an effective dipolarophile. The reaction with an azomethine ylide, a 1,3-dipole, leads to the formation of a densely functionalized pyrrolidine ring in a single, atom-economical step. nih.govmsu.edu

Azomethine ylides can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.govnih.gov The cycloaddition proceeds by the concerted or stepwise addition of the ylide to the double bond of the dehydroalanine derivative. This methodology allows for the creation of multiple stereocenters simultaneously, and asymmetric versions of this reaction have been developed to yield enantiomerically enriched pyrrolidine derivatives. rsc.org

Reaction Scheme: [3+2] Cycloaddition for Pyrrolidine Synthesis

An azomethine ylide reacts with this compound, where the 1,3-dipole adds across the double bond to form a substituted pyrrolidine ring. The R groups on the ylide and the ester and amide groups on the pyrrolidine ring can be varied to create a library of compounds.

Oxazole and thiazole (B1198619) rings are prevalent motifs in numerous natural products and pharmaceutical agents. nih.govmdpi.comresearchgate.net this compound provides a versatile starting point for the synthesis of these heterocycles.

Oxazole Synthesis: 2-Oxazolines can be synthesized via the dehydrative cyclization of N-(β-hydroxy)amides. researchgate.netmdpi.com The double bond in this compound can be dihydroxylated to form a diol. Subsequent protection of one hydroxyl group and conversion of the other to a leaving group, followed by intramolecular cyclization of the N-acetyl group, can yield an oxazoline (B21484) derivative. Alternatively, direct cyclization methods from dehydroamino acid-containing peptides have been explored. nih.gov

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical method involving the condensation of an α-haloketone and a thioamide. nih.govorganic-chemistry.org A more direct route from an enamide precursor, such as this compound, involves a chemoselective thionation-cyclization sequence. researchgate.net Treatment of the N-acetyl group with a thionating agent like Lawesson's reagent generates a thioamide intermediate in situ. researchgate.netnih.gov This intermediate can then undergo intramolecular cyclization and dehydration to afford the corresponding 4-substituted thiazole derivative.

HeterocycleKey Reagents/StrategyDescription
Oxazoline 1. Dihydroxylation (e.g., OsO₄) 2. Dehydrative Cyclization (e.g., TfOH, Burgess reagent) mdpi.comThe double bond is first converted to a β-hydroxy amide, which then undergoes acid-promoted cyclization.
Thiazole Lawesson's Reagent researchgate.netnih.govThe N-acetyl carbonyl is converted to a thiocarbonyl, which triggers an intramolecular cyclization to form the thiazole ring.

This table summarizes key synthetic strategies for converting this compound into important heterocyclic structures.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Conformational Analysis via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the conformational preferences of molecules in solution. For a flexible molecule like tert-butyl 2-acetamidoprop-2-enoate, advanced NMR experiments are crucial for understanding its spatial arrangement.

NOESY and ROESY for Spatial Relationships

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe spatial proximities between protons within a molecule. These experiments are instrumental in defining the preferred conformation of this compound in solution.

Detailed research findings indicate that for N-acetyldehydroamino acid esters, including the tert-butyl ester, there is a strong preference for a planar conformation. This planarity is enforced by the delocalization of π-electrons across the C=C double bond and the adjacent amide and ester carbonyl groups. NOESY and ROESY experiments would be expected to show strong correlations between the vinyl protons and the protons of the N-acetyl group, as well as with the protons of the tert-butyl group, depending on the specific rotational isomerism around the C-N and C-C single bonds. The relative intensities of these cross-peaks allow for a quantitative estimation of interproton distances, which in turn defines the dominant solution-state conformation.

Proton Pair Expected NOE/ROE Intensity Inferred Proximity
Vinyl H / N-Acetyl CH₃StrongClose spatial relationship, indicating a specific amide rotamer.
Vinyl H / tert-Butyl CH₃Moderate to WeakIndicates the orientation of the ester group relative to the double bond.
N-Acetyl CH₃ / tert-Butyl CH₃VariableDependent on the overall molecular conformation and flexibility.

Solid-State NMR Investigations

While solution-state NMR provides information about the average conformation in a particular solvent, solid-state NMR (ssNMR) offers a unique window into the molecular structure and packing in the crystalline state. For this compound, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal lattice.

In the solid state, the conformational flexibility of the molecule is significantly reduced. ssNMR studies, often in combination with X-ray diffraction data, can precisely determine the torsional angles that define the molecular shape in the crystal. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N, providing detailed information about the local chemical environment of each atom in the solid phase.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

While this compound itself is achiral, it is a crucial precursor for the synthesis of chiral amino acids. Asymmetric hydrogenation of the double bond introduces a stereocenter, and it is in the context of these reactions that chiroptical spectroscopy becomes paramount for determining the enantiomeric excess (e.e.) of the resulting products.

Circular Dichroism and Optical Rotatory Dispersion Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are exquisitely sensitive to the stereochemistry of chiral molecules.

Following the asymmetric synthesis of a chiral derivative from this compound, CD and ORD can be used to analyze the product mixture. The sign and magnitude of the CD Cotton effects and the shape of the ORD curve are characteristic of a particular enantiomer. By comparing the observed spectra to that of a pure enantiomeric standard, the enantiomeric excess of the synthesized product can be accurately determined. The electronic transitions associated with the amide and carboxylate chromophores in the resulting N-acetylamino acid ester are the primary contributors to the observed CD and ORD signals.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and how it arranges itself in a crystal.

For this compound, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the core structure. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another, which dictate the crystal packing. In the context of its chiral derivatives, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration of the newly formed stereocenter without the need for a known stereochemical standard.

Crystallographic Parameter Expected Value/Observation for this compound
Crystal SystemDependent on crystallization conditions
Space GroupDependent on crystallization conditions
C=C Bond Length~1.34 Å
C-N Bond Length~1.35 Å (partial double bond character)
Intermolecular InteractionsHydrogen bonding involving the N-H and C=O groups

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern organic synthesis for its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental compositions.

During the synthesis of this compound or its subsequent transformations, HRMS can be used to monitor the progress of the reaction. By analyzing small aliquots of the reaction mixture, the disappearance of starting materials and the appearance of the desired product can be tracked with high precision. The accurate mass of the molecular ion of this compound can be used to confirm its formation and purity.

Computational and Theoretical Investigations of Tert Butyl 2 Acetamidoprop 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like tert-butyl 2-acetamidoprop-2-enoate.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. nih.govresearchgate.net For this compound, an α,β-unsaturated carbonyl compound, the LUMO is of particular importance as it dictates the molecule's susceptibility to nucleophilic attack.

The LUMO of N-acyldehydroalanine derivatives is typically localized on the β-carbon of the α,β-unsaturated system, rendering this position highly electrophilic and prone to Michael addition reactions. acs.orgacs.orgnih.govnih.gov The energy of the LUMO (ELUMO) is a key indicator of this electrophilicity; a lower ELUMO corresponds to a greater susceptibility to nucleophilic attack. The HOMO, conversely, is generally centered on the more electron-rich portions of the molecule, such as the amide and ester oxygen atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for this compound are not extensively reported in the literature, data from analogous dehydroalanine (B155165) derivatives can provide valuable insights. A representative set of calculated frontier molecular orbital energies for a model N-acetyl-dehydroalanine methyl ester is presented in Table 1.

Table 1: Representative Frontier Molecular Orbital Energies for a Dehydroalanine Derivative Calculations performed at the B3LYP/6-31G(d) level of theory.

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO-0.5 to -1.5π* Cα=Cβ, C=O
HOMO-6.0 to -7.0p-orbitals of amide O and N
HOMO-LUMO Gap4.5 to 6.5-

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is a computational technique used to map the energy profile of a reaction, identifying the structure and energy of the transition state connecting reactants and products. This information is critical for understanding reaction mechanisms and predicting reaction rates and selectivities. For this compound, TS modeling can be applied to various reactions, most notably the Michael addition, which is a key transformation for this class of compounds. acs.orgresearchgate.net

Computational studies on the Michael addition of nucleophiles to chiral dehydroalanine derivatives have provided detailed mechanistic insights. For instance, DFT calculations have been employed to model the transition state for the addition of thiols to bicyclic dehydroalanine derivatives. acs.org These studies have revealed the energetic barriers for the reaction and have been instrumental in explaining the stereochemical outcomes. Similarly, the transition states for radical conjugate additions (Giese reaction) to dehydroalanine systems have been computationally investigated, yielding low activation barriers and stable radical and enolate intermediates. acs.org

Table 2 presents representative calculated activation barriers for the addition of nucleophiles to dehydroalanine derivatives, illustrating the utility of transition state modeling in quantifying reaction feasibility.

Table 2: Calculated Activation Barriers for Reactions of Dehydroalanine Derivatives Data from related dehydroalanine systems.

Reaction TypeNucleophileModel SystemComputational MethodCalculated Activation Barrier (ΔG, kcal/mol)Reference
Michael AdditionMethanethiolBicyclic chiral dehydroalaninePCMTHF/M06-2X/6-31+G(d,p)~11 acs.org
Giese Reactiontert-Butyl radicalBicyclic chiral dehydroalaninePCM(DMF)/M06-2X/6-31+G(d,p)~11 acs.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time, providing insights into its flexibility, preferred shapes, and the influence of the solvent environment. nih.govrsc.org For this compound, MD simulations can reveal the accessible conformations and the energetic landscape that governs its structural dynamics.

The conformational preferences of dehydroalanine residues within peptides have been shown to be a significant factor in determining the secondary structure of the peptide chain. nih.govnih.gov Studies have indicated that dehydroalanine can induce inverse γ-turn conformations in dipeptides. nih.gov The planarity of the α,β-unsaturated system imposes significant constraints on the local backbone geometry.

An MD simulation of this compound in a solvent such as chloroform (B151607) or water would likely reveal a dynamic equilibrium between several low-energy conformations. Key dihedral angles to monitor would include those around the Cα-N bond (φ) and the C-C(O) bond of the ester, as well as the rotation of the tert-butyl groups. A hypothetical representation of key conformational states and their relative populations from a simulated ensemble is provided in Table 3.

Table 3: Hypothetical Conformational States of this compound from Molecular Dynamics Simulations

ConformerKey Dihedral Angle (ωurethane)Relative Population (%)Key Intramolecular Interactions
Extended (trans-urethane)~180°~60Minimal steric hindrance
Folded (cis-urethane)~0°~30Potential for weak H-bonding
Other-~10Transient, higher energy states

Quantitative Structure-Reactivity Relationships in Synthetic Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity in a particular chemical transformation. nih.govfrontiersin.orgnih.gov Such models are valuable for predicting the reactivity of new compounds and for optimizing reaction conditions.

For synthetic transformations involving this compound and its analogues, a QSRR model could be developed for reactions such as the Michael addition. In this context, a series of dehydroalanine derivatives with varying substituents on the nitrogen and at the ester position would be synthesized, and their reaction rates with a common nucleophile would be measured.

A variety of molecular descriptors, calculated using computational chemistry software, can be used to build the QSRR model. walisongo.ac.id These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., hydration energy). A multiple linear regression or machine learning algorithm would then be used to derive an equation that relates these descriptors to the observed reactivity (e.g., the logarithm of the rate constant, log(k)).

A hypothetical QSRR model for the Michael addition to dehydroalanine derivatives is presented in Table 4, illustrating the type of data that would be generated.

Table 4: Hypothetical Data for a QSRR Study of Michael Addition to Dehydroalanine Derivatives

DerivativeELUMO (eV)Steric Parameter (V)Observed log(k)
R=Me, R'=Me-1.21501.5
R=Ac, R'=Me-1.41701.2
R=Ac, R'=tBu-1.352200.9
R=Ph, R'=Me-1.52001.0

Emerging Research Frontiers and Future Directions

Sustainable Synthesis Pathways for tert-Butyl 2-Acetamidoprop-2-enoate

The development of green and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For this compound, research is moving away from traditional methods that may rely on harsh reagents or generate significant waste. A novel and efficient approach for the synthesis of tert-butyl esters utilizes di-tert-butyl carbonate ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This green methodology is particularly advantageous for sensitive molecules as it operates in a neutral reaction environment without requiring additional heat. rsc.org

Another avenue explores the use of Bu4NI as a catalyst for the metal-free oxidation of aldehydes to produce tert-butyl peresters, which can be a precursor in related syntheses. rsc.org While not a direct synthesis of the target compound, these principles point towards future pathways that minimize environmental impact. The focus is on improving atom economy, reducing energy consumption, and utilizing catalysts that are both efficient and environmentally benign.

Table 1: Comparison of Synthesis Approaches

AspectTraditional SynthesisEmerging Sustainable Synthesis
ReagentsOften involves strong acids/bases, potentially hazardous coupling agents.Use of milder reagents like (Boc)2O, organocatalysts. rsc.org
SolventsTypically relies on volatile organic solvents.Solvent-free conditions (e.g., ball milling) or use of green solvents. rsc.org
EnergyOften requires heating or cooling for extended periods.Mechanochemical methods (milling) or catalysis at ambient temperature. rsc.org
ByproductsCan generate stoichiometric amounts of waste salts or other byproducts.Higher atom economy with minimal, often recyclable, byproducts.

Chemoenzymatic Approaches to Enantiopure Derivatives

The production of single-enantiomer compounds is critical for pharmaceuticals and other biologically active molecules. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful tool for achieving high enantiopurity. Lipases are particularly prominent in this area for their ability to perform kinetic resolutions of racemic mixtures. researchgate.netresearchgate.net For example, lipases from Pseudomonas sp. and Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are used for the enantioselective acylation or hydrolysis of alcohols and esters. researchgate.netresearchgate.net

This strategy can be envisioned for producing enantiopure derivatives related to this compound. A racemic precursor could be resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted enantiomer. researchgate.net This approach has been successfully applied to generate enantiopure building blocks for drugs like clenbuterol. mdpi.com Furthermore, chemoenzymatic cascades, where an enzymatic step is followed by a chemical transformation in one pot, are being developed to streamline these syntheses, as seen in the production of chiral epoxides from renewable resources. mdpi.com

Advanced Functionalization Strategies for Material Science Applications

The unique structure of this compound, featuring a polymerizable double bond, a protecting tert-butyl group, and a hydrogen-bonding acetamido group, makes it an attractive monomer for advanced functional polymers. Research in this area often draws parallels from the well-studied polymerization of tert-butyl acrylate (B77674) (tBA). researchgate.net

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are employed to synthesize well-defined polymers with predictable molecular weights and low polydispersity. cmu.edu The resulting poly(this compound) would possess side chains that can be chemically modified. A key functionalization strategy is the acid-catalyzed hydrolysis of the tert-butyl ester groups to reveal carboxylic acid functionalities. cmu.edusquarespace.com This transformation converts a hydrophobic polymer into a hydrophilic, pH-responsive polyelectrolyte.

The presence of the N-acetyl group provides an additional site for hydrogen bonding, potentially influencing the polymer's solubility, thermal properties, and interaction with other molecules or surfaces. This dual functionality opens doors for applications in areas such as:

Drug Delivery: Creating smart polymers that release cargo in response to pH changes.

Biomaterials: Designing biocompatible coatings or hydrogels.

Dispersants and Adsorbents: Developing materials with tailored affinities for surfaces or particles. pusan.ac.kr

Research on related di-tert-butyl monomers has shown that increasing the density of protected acid groups can lead to polymers with enhanced properties after deprotection, a strategy that could be adapted here. pusan.ac.kr

Table 2: Polymerization and Functionalization

StrategyDescriptionPotential Application
Atom Transfer Radical Polymerization (ATRP)A controlled polymerization method to create polymers with defined length and architecture using a copper catalyst system. cmu.eduSynthesis of well-defined homopolymers and block copolymers. cmu.edu
Nitroxide-Mediated Polymerization (NMP)A controlled radical process using a nitroxide initiator (e.g., BlocBuilder) to produce polymers with narrow molecular weight distributions. squarespace.comCreation of high molecular weight block copolymers. squarespace.com
Post-Polymerization HydrolysisTreatment with acid (e.g., HCl or TFA) to remove the tert-butyl protecting group, exposing carboxylic acid groups. cmu.edupusan.ac.krConversion of a hydrophobic polymer to a pH-responsive, hydrophilic one. researchgate.net

Integration into Automated Synthesis Platforms

The future of chemical synthesis lies in automation, which enables high-throughput screening of reaction conditions and the rapid production of compound libraries. This compound is a prime candidate for integration into such platforms due to its nature as a functional building block.

Automated platforms, often utilizing flow chemistry, could use this monomer to:

Optimize Polymerization: Rapidly screen catalysts, solvents, and temperatures to find the ideal conditions for its polymerization.

Generate Polymer Libraries: Automatically synthesize a range of copolymers by mixing this compound with other monomers in varying ratios. This allows for the systematic tuning of polymer properties.

Develop Multi-step Syntheses: Incorporate the monomer into automated multi-step reaction sequences to build more complex molecules, where the acetamido and protected carboxyl groups can be selectively modified.

While direct reports on the use of this compound in automated systems are not yet widespread, the principles are well-established. The scalability and reproducibility offered by automated synthesis are essential for translating laboratory discoveries into industrial applications, and this monomer is well-positioned to be a part of that transition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.